2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 2089648-56-4
VCID: VC17479292
InChI: InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22)
SMILES:
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

CAS No.: 2089648-56-4

Cat. No.: VC17479292

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid - 2089648-56-4

Specification

CAS No. 2089648-56-4
Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid
Standard InChI InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22)
Standard InChI Key GTKDBOZODTZEDK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid . Its molecular formula, C₁₉H₂₁NO₃, reflects a molecular weight of 311.4 g/mol, computed using PubChem’s atomic mass database . The structure integrates a piperidine ring—a six-membered amine—modified at the 1-position with an acetic acid moiety and at the 4-position with hydroxyl and phenyl substituents.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid
Molecular FormulaC₁₉H₂₁NO₃
Molecular Weight311.4 g/mol
SMILESC1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O
InChIKeyGTKDBOZODTZEDK-UHFFFAOYSA-N

Synthesis and Characterization

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation. The predicted exact mass (311.15214353 Da) aligns with high-resolution MS data, while the hydrogen bond donor/acceptor counts (2 and 4, respectively) suggest polar interactions detectable via infrared (IR) spectroscopy . The rotatable bond count (4) further indicates conformational flexibility, which could influence its crystallinity and solubility .

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
XLogP3-AA0.4Computed via XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bonds4Cactvs 3.4.8.18
Topological Polar Surface Area66.4 ŲPubChem 2.1

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s XLogP3-AA value of 0.4 suggests moderate lipophilicity, balancing between hydrophilic (carboxylic acid) and hydrophobic (phenyl groups) regions . This property implies potential for blood-brain barrier penetration if deployed in CNS-targeting therapeutics. Aqueous solubility is likely limited due to the aromatic rings, necessitating formulation strategies such as salt formation or prodrug derivatives.

Stability and Degradation

The presence of a secondary alcohol (4-hydroxy group) and ester-like linkage introduces susceptibility to oxidative and hydrolytic degradation. Accelerated stability studies under varied pH and temperature conditions would be essential for pharmaceutical development.

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